molecular formula C11H11NO5S2 B1607763 Methyl 3-amino-4-[(2-furylmethyl)sulfonyl]thiophene-2-carboxylate CAS No. 690632-80-5

Methyl 3-amino-4-[(2-furylmethyl)sulfonyl]thiophene-2-carboxylate

Cat. No.: B1607763
CAS No.: 690632-80-5
M. Wt: 301.3 g/mol
InChI Key: BFEUYTXRHHEPLN-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-[(2-furylmethyl)sulfonyl]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely studied due to their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is notable for its unique structure, which includes a furan ring and a sulfonyl group, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-[(2-furylmethyl)sulfonyl]thiophene-2-carboxylate typically involves multi-step organic reactions

    Thiophene Core Formation: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Amino Group Introduction: The amino group can be introduced via nitration followed by reduction. For example, nitration of the thiophene ring with nitric acid, followed by reduction with a suitable reducing agent like tin(II) chloride, can yield the amino derivative.

    Furan Ring Attachment: The furan ring can be attached through a Friedel-Crafts alkylation reaction using furfuryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonyl Group Introduction: The sulfonyl group can be introduced by sulfonylation using a sulfonyl chloride derivative in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The amino group and the furan ring can participate in nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides, and the furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Amides and substituted furans.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-amino-4-[(2-furylmethyl)sulfonyl]thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. The presence of the amino group and the sulfonyl group suggests that it could interact with biological targets such as enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-[(2-furylmethyl)sulfonyl]thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2-thiophene carboxylate: Similar in structure but lacks the furan ring and sulfonyl group.

    Methyl 3-amino-4-methylthiophene-2-carboxylate: Similar but has a methyl group instead of the furan ring.

    Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate: Similar but has a phenyl group instead of the furan ring.

Uniqueness

Methyl 3-amino-4-[(2-furylmethyl)sulfonyl]thiophene-2-carboxylate is unique due to the presence of both the furan ring and the sulfonyl group. These functional groups confer distinct chemical properties, such as increased reactivity and the ability to form specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 3-amino-4-(furan-2-ylmethylsulfonyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5S2/c1-16-11(13)10-9(12)8(5-18-10)19(14,15)6-7-3-2-4-17-7/h2-5H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEUYTXRHHEPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)S(=O)(=O)CC2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384848
Record name methyl 3-amino-4-[(2-furylmethyl)sulfonyl]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-80-5
Record name methyl 3-amino-4-[(2-furylmethyl)sulfonyl]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-4-[(2-furylmethyl)sulfonyl]thiophene-2-carboxylate
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Methyl 3-amino-4-[(2-furylmethyl)sulfonyl]thiophene-2-carboxylate

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